N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide: is a complex organic compound that features a benzothiazole ring, a cyclohexyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzamide under appropriate conditions to form the desired benzamide linkage.
Introduction of the Cyclohexyl(methyl)sulfamoyl Group: This step involves the reaction of the intermediate with cyclohexylmethylamine and a sulfonyl chloride to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzamide or sulfamoyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzamide or sulfamoyl derivatives.
Substitution: Various substituted benzothiazole or benzamide derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfamoyl groups.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the benzothiazole or sulfamoyl moieties.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(1,3-benzothiazol-5-yl)acetamide
Uniqueness
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is unique due to the presence of the cyclohexyl(methyl)sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h7-14,17H,2-6H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFUCKQRFGFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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